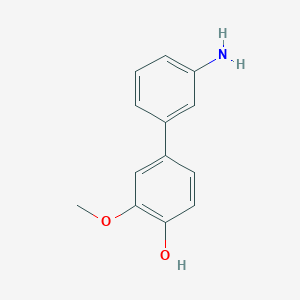
2-Methoxy-4-(thiophen-3-yl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(thiophen-3-yl)phenol (MTP) is an aromatic compound that is primarily used in laboratory experiments, due to its unique properties. MTP is a white, crystalline solid that is soluble in organic solvents and has a melting point of 97-99°C. It is an important intermediate in the synthesis of various organic compounds and has various applications in the field of scientific research.
Mechanism of Action
2-Methoxy-4-(thiophen-3-yl)phenol, 95% acts as an electron-withdrawing group, which allows it to interact with electron-rich molecules. This interaction leads to the formation of a covalent bond between the two molecules, resulting in the formation of a stable complex. The complex then undergoes a variety of reactions, depending on the nature of the molecules involved.
Biochemical and Physiological Effects
2-Methoxy-4-(thiophen-3-yl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation and pain. Additionally, 2-Methoxy-4-(thiophen-3-yl)phenol, 95% has been found to have anti-cancer properties, as it has been found to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
2-Methoxy-4-(thiophen-3-yl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it an ideal intermediate for the synthesis of various organic compounds. Additionally, 2-Methoxy-4-(thiophen-3-yl)phenol, 95% is highly soluble in organic solvents, making it easy to use in a variety of laboratory experiments. However, 2-Methoxy-4-(thiophen-3-yl)phenol, 95% is also limited in its use in laboratory experiments, as it is not very stable and can be easily degraded by heat or light.
Future Directions
2-Methoxy-4-(thiophen-3-yl)phenol, 95% has a wide range of potential applications in the future. It could be used in the synthesis of more complex organic compounds, such as drugs and agrochemicals. Additionally, 2-Methoxy-4-(thiophen-3-yl)phenol, 95% could be used in the development of new polymers and catalysts. Furthermore, 2-Methoxy-4-(thiophen-3-yl)phenol, 95% could be used in the development of new pharmaceuticals, such as anti-inflammatory agents and antifungal agents. Finally, 2-Methoxy-4-(thiophen-3-yl)phenol, 95% could be used in the development of new cancer treatments, as it has been found to have anti-cancer properties.
Synthesis Methods
2-Methoxy-4-(thiophen-3-yl)phenol, 95% can be synthesized using a number of different methods. The most common method is the direct synthesis of 2-Methoxy-4-(thiophen-3-yl)phenol, 95% from thiophenol and methanol. This is done by combining thiophenol with methanol in the presence of sulfuric acid and heating the mixture to a temperature of 80-90°C. The reaction produces 2-Methoxy-4-(thiophen-3-yl)phenol, 95% and water as the byproducts.
Scientific Research Applications
2-Methoxy-4-(thiophen-3-yl)phenol, 95% has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various organic compounds such as drugs, dyes, and agrochemicals. It is also used in the synthesis of polymers, surfactants, and catalysts. Additionally, 2-Methoxy-4-(thiophen-3-yl)phenol, 95% is used in the production of a variety of pharmaceuticals, such as anti-inflammatory agents and antifungal agents.
properties
IUPAC Name |
2-methoxy-4-thiophen-3-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-13-11-6-8(2-3-10(11)12)9-4-5-14-7-9/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWXKOAUCOCCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685401 |
Source


|
| Record name | 2-Methoxy-4-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(thiophen-3-YL)phenol | |
CAS RN |
1058140-38-7 |
Source


|
| Record name | 2-Methoxy-4-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379211.png)



![2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379245.png)








